molecular formula C7H7BrO3Zn B6316826 5-Ethoxycarbonyl-2-furylzinc bromide CAS No. 307531-81-3

5-Ethoxycarbonyl-2-furylzinc bromide

Cat. No.: B6316826
CAS No.: 307531-81-3
M. Wt: 284.4 g/mol
InChI Key: AYMOCZIAQOTGJO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxycarbonyl-2-furylzinc bromide can be synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Ethoxycarbonyl-2-furyl bromide+Zn5-Ethoxycarbonyl-2-furylzinc bromide\text{5-Ethoxycarbonyl-2-furyl bromide} + \text{Zn} \rightarrow \text{this compound} 5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2-furylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is a preferred solvent due to its ability to stabilize organozinc compounds and facilitate reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Ethoxycarbonyl-2-furylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide involves the transfer of the furan ring and the ethoxycarbonyl group to the target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxycarbonyl-2-furylzinc bromide is unique due to its specific combination of the furan ring and the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various coupling reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMOCZIAQOTGJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]O1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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